molecular formula C8H11ClN4 B6254397 2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride CAS No. 2749402-35-3

2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride

Cat. No.: B6254397
CAS No.: 2749402-35-3
M. Wt: 198.7
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Description

2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride is a heterocyclic compound that contains an imidazo[4,5-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. It is a white or colorless solid that is highly soluble in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride typically involves the formation of the imidazo[4,5-b]pyridine core followed by the introduction of the ethan-1-amine group. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an aldehyde or ketone under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[4,5-b]pyridine N-oxides.

    Reduction: Reduction reactions can convert the imidazo[4,5-b]pyridine core to its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives. Substitution reactions result in various functionalized imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine
  • 2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine N-oxide
  • 2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine dihydro derivative

Uniqueness

2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride is unique due to its specific imidazo[4,5-b]pyridine core structure, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

CAS No.

2749402-35-3

Molecular Formula

C8H11ClN4

Molecular Weight

198.7

Purity

95

Origin of Product

United States

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